molecular formula C44H50N4O8S2 B136192 N-Cyclopropylmethyl-tamo CAS No. 155270-53-4

N-Cyclopropylmethyl-tamo

Cat. No. B136192
M. Wt: 827 g/mol
InChI Key: CYNYZGWJRWHWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropylmethyl-tamo is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) that is widely used in breast cancer treatment. N-Cyclopropylmethyl-tamo has been found to have a similar mechanism of action to tamoxifen but with improved properties that make it a promising candidate for scientific research.

Mechanism Of Action

The mechanism of action of N-Cyclopropylmethyl-tamo is similar to that of tamoxifen. It works by binding to estrogen receptors and modulating their activity. This results in a decrease in the proliferation of estrogen-sensitive cells, making it a potential candidate for cancer treatment and prevention.

Biochemical And Physiological Effects

N-Cyclopropylmethyl-tamo has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of estrogen-sensitive breast cancer cells, making it a potential candidate for breast cancer treatment. It has also been found to have neuroprotective effects and can improve cognitive function in animal models. Additionally, it has been found to have anti-inflammatory effects and can reduce the severity of inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Cyclopropylmethyl-tamo for lab experiments is its selectivity for estrogen receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, its synthetic nature allows for precise control over its concentration and purity. However, one limitation of this compound is its relatively high cost compared to other research chemicals.

Future Directions

There are several future directions for research on N-Cyclopropylmethyl-tamo. One potential area of study is its use in cancer treatment and prevention. Further research is needed to determine its efficacy in treating various types of cancer and to identify any potential side effects. Additionally, its use in studying estrogen receptor signaling pathways could provide valuable insights into the role of these receptors in various physiological processes. Finally, its potential neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of various neurological and inflammatory conditions.
In conclusion, N-Cyclopropylmethyl-tamo is a promising compound for scientific research due to its selectivity for estrogen receptors and potential applications in various fields. Its synthesis method is relatively straightforward, and it has been found to have various biochemical and physiological effects. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N-Cyclopropylmethyl-tamo involves several steps, including the reaction of tamoxifen with cyclopropylmethyl bromide in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

N-Cyclopropylmethyl-tamo has been studied for its potential applications in various scientific fields. One of the most promising areas of research is its use in studying estrogen receptor signaling pathways. This compound has been found to selectively modulate the activity of estrogen receptors, which can help researchers better understand the role of these receptors in various physiological processes.

properties

CAS RN

155270-53-4

Product Name

N-Cyclopropylmethyl-tamo

Molecular Formula

C44H50N4O8S2

Molecular Weight

827 g/mol

IUPAC Name

N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-[[2-[[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]amino]-2-oxoethyl]disulfanyl]acetamide

InChI

InChI=1S/C44H50N4O8S2/c49-27-7-5-25-17-31-43(11-9-29(51)39-41(43,35(25)37(27)55-39)13-15-47(31)19-23-1-2-23)45-33(53)21-57-58-22-34(54)46-44-12-10-30(52)40-42(44)14-16-48(20-24-3-4-24)32(44)18-26-6-8-28(50)38(56-40)36(26)42/h5-8,23-24,31-32,39-40,49-50H,1-4,9-22H2,(H,45,53)(H,46,54)

InChI Key

CYNYZGWJRWHWPG-UHFFFAOYSA-N

SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)NC78CCC(=O)C9C71CCN(C8CC2=C1C(=C(C=C2)O)O9)CC1CC1

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)NC78CCC(=O)C9C71CCN(C8CC2=C1C(=C(C=C2)O)O9)CC1CC1

synonyms

14,14'-(dithiobis((2-oxo-2,1-ethanediyl)imino))bis(7,8-dihydro-N-(cyclopropylmethyl)normorphinone)
N-cyclopropylmethyl-TAMO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.